Cas no 149471-91-0 (1H-Benzimidazol-6-ol(9CI))

1H-ベンズイミダゾール-6-オール(9CI)は、ベンズイミダゾール骨格にヒドロキシル基が導入された複素環化合物です。分子式C7H6N2Oで表され、医薬品中間体や有機合成の構築ブロックとしての応用が期待されています。特に、その分子構造は金属イオンとキレート形成能を示すため、触媒や機能性材料の開発において有用です。また、ベンズイミダゾール誘導体の特性を活かし、生体適合性材料や薬理活性化合物の合成前駆体としての潜在性を有しています。高い純度と安定性を備えており、実験室規模から工業生産まで幅広い用途に対応可能です。

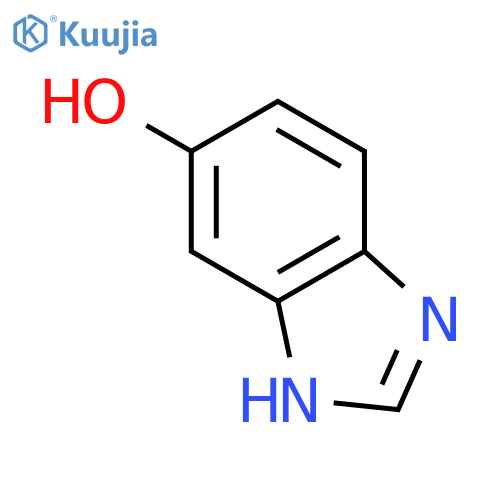

1H-Benzimidazol-6-ol(9CI) structure

商品名:1H-Benzimidazol-6-ol(9CI)

1H-Benzimidazol-6-ol(9CI) 化学的及び物理的性質

名前と識別子

-

- 1H-Benzimidazol-6-ol(9CI)

- 1H-Benzimidazol-6-ol

- 1H-BENZO[D]IMIDAZOL-5-OL

- 149471-91-0

- Z1042386518

- C21764

- W-205690

- MFCD02241303

- FT-0764977

- CHEMBL4551859

- 6-Hydroxy-1H-benzimidazole

- EN300-108831

- 3H-Benzoimidazol-5-ol;1H-Benzo[d]imidazol-5-ol

- 3H-Benzoimidazol-5-ol

- MFCD09998714

- 5-Hydroxy-1H-benzimidazole

- CS-W001209

- AMY12070

- 1H-Benzimidazol-5-ol

- 5-Hydroxybenzimidazole

- FD13050

- 1H-BENZO[D]IMIDAZOL-6-OL

- CHEBI:137404

- AKOS006239555

- KRKSOBREFNTJJY-UHFFFAOYSA-N

- NS00066855

- SCHEMBL352025

- benzimidazol-5-ol

- AB92482

- 1H-Benzimidazol-5-ol, AldrichCPR

- J-517611

- SY037386

- CL3532

- 3H-benzimidazol-5-ol

- PS-4150

- AKOS015856357

- 1H-1,3-benzodiazol-6-ol

- A849566

- 1H-Benzoimidazol-5-ol

- 41292-65-3

- DTXSID00194276

- AC-28886

- 4-PHOSPHONOBUTYRICACID

-

- MDL: MFCD09998714

- インチ: InChI=1S/C7H6N2O/c10-5-1-2-6-7(3-5)9-4-8-6/h1-4,10H,(H,8,9)

- InChIKey: KRKSOBREFNTJJY-UHFFFAOYSA-N

- ほほえんだ: N1C2C=C(O)C=CC=2N=C1

計算された属性

- せいみつぶんしりょう: 134.048

- どういたいしつりょう: 134.048

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 10

- 回転可能化学結合数: 0

- 複雑さ: 129

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.5

- トポロジー分子極性表面積: 48.9A^2

じっけんとくせい

- 密度みつど: 1.434

- ふってん: 469.1°Cat760mmHg

- フラッシュポイント: 237.5°C

- 屈折率: 1.76

- LogP: 1.26850

1H-Benzimidazol-6-ol(9CI) 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| OTAVAchemicals | 1088557-100MG |

1H-1,3-benzodiazol-6-ol |

149471-91-0 | 95% | 100MG |

$104 | 2023-06-25 | |

| OTAVAchemicals | 1088557-50MG |

1H-1,3-benzodiazol-6-ol |

149471-91-0 | 95% | 50MG |

$58 | 2023-06-25 | |

| A2B Chem LLC | AF14780-100mg |

1H-Benzimidazol-6-ol(9CI) |

149471-91-0 | ≥ 95 % (HPLC) | 100mg |

$173.00 | 2024-04-20 | |

| OTAVAchemicals | 1088557-250MG |

1H-1,3-benzodiazol-6-ol |

149471-91-0 | 95% | 250MG |

$173 | 2023-06-25 | |

| A2B Chem LLC | AF14780-1g |

1H-Benzimidazol-6-ol(9CI) |

149471-91-0 | ≥ 95 % (HPLC) | 1g |

$422.00 | 2024-04-20 | |

| A2B Chem LLC | AF14780-250mg |

1H-Benzimidazol-6-ol(9CI) |

149471-91-0 | ≥ 95 % (HPLC) | 250mg |

$246.00 | 2024-04-20 |

1H-Benzimidazol-6-ol(9CI) 関連文献

-

Pablo A. Morais,Francisco Franciné Maia,Christian Solis-Calero,Ewerton Wagner Santos Caetano,Valder Nogueira Freire,Hernandes F. Carvalho Phys. Chem. Chem. Phys. 2020 22 3570

-

F. J. Leeper Nat. Prod. Rep. 1985 2 561

-

Michael E. Webb,Andrée Marquet,Ralf R. Mendel,Fabrice Rébeillé,Alison G. Smith Nat. Prod. Rep. 2007 24 988

-

Kenichi Yokoyama,Edward A. Lilla Nat. Prod. Rep. 2018 35 660

-

F. J. Leeper Nat. Prod. Rep. 1989 6 171

149471-91-0 (1H-Benzimidazol-6-ol(9CI)) 関連製品

- 102169-73-3(1H-Benzimidazole-5,6-diol(9CI))

- 41292-65-3(1H-1,3-benzodiazol-5-ol)

- 30764-59-1((4-ethylphenyl)-(furan-2-yl)methanone)

- 2228257-42-7(2-(1,2-oxazol-3-yl)ethanethioamide)

- 585516-41-2(Ethyl 6-(Chloromethyl)-4-(furan-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate)

- 938014-02-9(N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-cyclopropylbutanamide)

- 857369-11-0(2-Oxoethanethioamide)

- 80364-88-1(2-Chloro-N-(3,4-Dimethoxyphenyl)MethylPropanamide)

- 2877632-90-9(1-[(1,4-dioxan-2-yl)methyl]-4-methyl-1H-pyrazole)

- 850036-28-1(Cyclopent-1-en-1-ylboronic acid)

推奨される供給者

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量